molecular formula C5H10BClO2 B12441830 (1E)-5-chloropent-1-en-1-ylboronic acid

(1E)-5-chloropent-1-en-1-ylboronic acid

Cat. No.: B12441830
M. Wt: 148.40 g/mol
InChI Key: AWQUWTLNJDUEMT-UHFFFAOYSA-N
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Description

(1E)-5-Chloropent-1-en-1-ylboronic acid is an organoboron compound that features a boronic acid functional group attached to a chlorinated pentenyl chain. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-5-chloropent-1-en-1-ylboronic acid typically involves the hydroboration of 5-chloropent-1-yne followed by oxidation. The reaction conditions often include the use of a borane reagent such as borane-tetrahydrofuran complex (BH3-THF) in an inert atmosphere, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods: Industrial production methods for this compound may involve similar hydroboration-oxidation techniques but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form the corresponding alkane or alkene.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: 5-chloropent-1-en-1-ol or 5-chloropentan-1-one.

    Reduction: 5-chloropentane or 5-chloropent-1-ene.

    Substitution: Various substituted pentenylboronic acids depending on the nucleophile used.

Scientific Research Applications

(1E)-5-Chloropent-1-en-1-ylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Medicine: It is explored for its potential in boron neutron capture therapy (BNCT), a type of cancer treatment.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (1E)-5-chloropent-1-en-1-ylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo various transformations, such as cross-coupling with halides or other electrophiles. The boronic acid group acts as a Lewis acid, facilitating the formation of new bonds through coordination with nucleophiles.

Comparison with Similar Compounds

  • (E)-5-Chloro-1-penteneboronic acid pinacol ester
  • trans-2-Chloromethylvinylboronic acid pinacol ester
  • 2-Methyl-1-propenylboronic acid pinacol ester

Uniqueness: (1E)-5-Chloropent-1-en-1-ylboronic acid is unique due to its specific structural features, such as the presence of both a chlorine atom and a boronic acid group on a pentenyl chain. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-chloropent-1-enylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BClO2/c7-5-3-1-2-4-6(8)9/h2,4,8-9H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQUWTLNJDUEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CCCCCl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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